molecular formula C24H20N2S B2792489 (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole CAS No. 392290-54-9

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole

Cat. No.: B2792489
CAS No.: 392290-54-9
M. Wt: 368.5
InChI Key: PTEGSVOUILDYPG-WYMLVPIESA-N
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Description

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is an organic compound that belongs to the class of carbazole derivatives This compound is characterized by the presence of a carbazole moiety linked to a benzo[d]thiazole ring through a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole typically involves the following steps:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobiphenyl derivatives, under reductive conditions.

    Benzo[d]thiazole Formation: The final step involves the formation of the benzo[d]thiazole ring, which can be accomplished through a cyclization reaction involving a thioamide and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be employed in the study of biological systems, particularly in understanding the interactions of carbazole derivatives with biological targets.

    Industry: The compound is of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: A parent compound with a similar core structure but lacking the benzo[d]thiazole moiety.

    Benzo[d]thiazole: A simpler compound without the carbazole and vinyl groups.

    Vinylcarbazole: A compound with a vinyl group attached to the carbazole core but lacking the benzo[d]thiazole ring.

Uniqueness

(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole is unique due to the combination of the carbazole and benzo[d]thiazole moieties linked by a vinyl group. This unique structure imparts specific electronic and photophysical properties, making it valuable for applications in organic electronics and materials science.

Properties

IUPAC Name

2-[(E)-2-(9-propylcarbazol-2-yl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2S/c1-2-15-26-21-9-5-3-7-18(21)19-13-11-17(16-22(19)26)12-14-24-25-20-8-4-6-10-23(20)27-24/h3-14,16H,2,15H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEGSVOUILDYPG-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=C/C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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